molecular formula C15H18ClN3O2 B2896061 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide CAS No. 1432436-58-2

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No. B2896061
M. Wt: 307.78
InChI Key: CQDGEXQLPKUBKL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The chloromethyl group attached to the oxadiazole ring and the propanamide group attached to the phenyl ring could potentially make this compound reactive and suitable for further chemical modifications .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The chloromethyl and propanamide groups could then be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the chloromethyl group, and the propanamide group attached to the phenyl ring. These functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo nucleophilic substitution reactions, and the propanamide group, which could participate in various reactions involving the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar propanamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Properties

  • Heterocyclic Compound Synthesis : Research has demonstrated the synthesis of azole derivatives from specific propanehydrazide and their N′-phenylcarbamoyl derivatives. This includes a variety of oxadiazoles, triazoles, and thiadiazole derivatives. Some of these compounds exhibited antibacterial activity against specific strains, highlighting their potential as antibacterial agents (Tumosienė et al., 2012).

  • Anticancer Potential : A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized and evaluated as drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating their potential as drug candidates for treating Alzheimer's disease (Rehman et al., 2018).

  • Urease Inhibition : Novel bi-heterocyclic compounds demonstrated potent inhibitory activity against the urease enzyme, suggesting their application in treating diseases related to urease activity. These compounds also showed minimal cytotoxicity, making them promising therapeutic agents (Abbasi et al., 2020).

Photoluminescent Properties

  • Mesomorphic Behavior and Photoluminescence : Studies on 1,3,4-oxadiazole derivatives have investigated their phase behaviors and photoluminescent properties. Compounds exhibited cholesteric and nematic mesophases, along with strong blue fluorescence emission, indicating their potential use in optical and electronic applications (Han et al., 2010).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s generally advisable to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-3-11-6-4-5-10(2)15(11)18-13(20)7-8-14-17-12(9-16)19-21-14/h4-6H,3,7-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDGEXQLPKUBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCC2=NC(=NO2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide

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